molecular formula C15H16N6OS B13881051 5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine

5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine

Cat. No.: B13881051
M. Wt: 328.4 g/mol
InChI Key: QTIZEDANFINOFX-UHFFFAOYSA-N
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Description

5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential as a potent inhibitor of specific enzymes and pathways, making it a valuable candidate for therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate thiophene and pyrimidine derivatives under acidic or basic conditions.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

    Methylation: The final step involves the methylation of the thieno[2,3-d]pyrimidine core, typically using methyl iodide or a similar methylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the morpholine and pyrimidine moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated as a potential therapeutic agent for cancer treatment due to its ability to inhibit specific enzymes involved in cell proliferation.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine involves the inhibition of specific enzymes and signaling pathways. This compound is known to target the PI3K/AKT/mTOR pathway, which plays a crucial role in cell growth and survival. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Similar Compounds

    GNE-493: Another thienopyrimidine derivative with similar enzyme inhibitory properties.

    GNE-490: A related compound with reduced potency for mTOR but similar pharmacokinetic parameters.

Uniqueness

5-(5-Methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine is unique due to its specific structural features, such as the presence of the morpholine group and the methylation pattern, which contribute to its high selectivity and potency as an enzyme inhibitor.

Properties

Molecular Formula

C15H16N6OS

Molecular Weight

328.4 g/mol

IUPAC Name

5-(5-methyl-4-morpholin-4-ylthieno[2,3-d]pyrimidin-2-yl)pyrimidin-2-amine

InChI

InChI=1S/C15H16N6OS/c1-9-8-23-14-11(9)13(21-2-4-22-5-3-21)19-12(20-14)10-6-17-15(16)18-7-10/h6-8H,2-5H2,1H3,(H2,16,17,18)

InChI Key

QTIZEDANFINOFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=NC(=NC(=C12)N3CCOCC3)C4=CN=C(N=C4)N

Origin of Product

United States

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